Benzyl (2-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate
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Overview
Description
Benzyl (2-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate is a complex organic compound featuring a unique combination of functional groups, including a difluorocyclohexyl ring, an oxadiazole ring, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Difluorocyclohexyl Group: This step often involves the use of difluorocyclohexylamine, which can be synthesized via difluoromethylation reactions.
Carbamate Formation: The final step involves the reaction of the oxadiazole intermediate with benzyl chloroformate in the presence of a base to form the carbamate linkage.
Industrial Production Methods: Industrial production may utilize continuous flow reactors to optimize reaction conditions and improve yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the difluorocyclohexyl ring or the oxadiazole ring, potentially altering the compound’s biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products: The major products depend on the specific reaction conditions but can include various substituted oxadiazoles, reduced difluorocyclohexyl derivatives, and modified carbamates.
Chemistry:
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, potentially enhancing catalytic activity and selectivity.
Material Science: Its unique structure may impart desirable properties to polymers or other materials.
Biology and Medicine:
Drug Development: The compound’s structural features suggest potential as a pharmacophore in the design of new drugs, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used in the development of probes for studying biological pathways involving fluorinated compounds.
Industry:
Pharmaceuticals: Its incorporation into drug formulations to enhance drug delivery or stability.
Mechanism of Action
The mechanism by which Benzyl (2-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate exerts its effects involves interactions with specific molecular targets:
Molecular Targets: Enzymes or receptors that interact with the oxadiazole ring or the difluorocyclohexyl group.
Pathways Involved: The compound may modulate signaling pathways by binding to active sites or altering enzyme activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Benzyl (4,4-difluorocyclohexyl)carbamate: Shares the difluorocyclohexyl group but lacks the oxadiazole ring, resulting in different biological activities.
Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents, which can affect their reactivity and applications.
Uniqueness: The combination of a difluorocyclohexyl group with an oxadiazole ring and a carbamate linkage makes Benzyl (2-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate unique, offering a distinct set of chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
benzyl N-[2-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methylamino]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N4O4/c20-19(21)8-6-14(7-9-19)17-24-16(29-25-17)11-22-15(26)10-23-18(27)28-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGTZIGKJZUSJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)CNC(=O)OCC3=CC=CC=C3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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